(4aR,8aS)-7-Butyl-4a,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
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Overview
Description
(4aR,8aS)-7-Butyl-4a,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a complex organic compound with a unique structure. This compound is part of the octahydronaphthalene family, characterized by its saturated bicyclic structure. The presence of butyl and dimethyl groups adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-7-Butyl-4a,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves multi-step organic synthesis. The process often starts with the preparation of the naphthalene core, followed by the introduction of butyl and dimethyl groups through various organic reactions such as alkylation and hydrogenation. Specific reaction conditions, including temperature, pressure, and catalysts, are crucial for achieving the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-7-Butyl-4a,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further saturate the compound or remove specific functional groups.
Substitution: Halogenation or other substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and reaction time are critical for controlling the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4aR,8aS)-7-Butyl-4a,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. Its ability to undergo various chemical modifications allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (4aR,8aS)-7-Butyl-4a,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene depends on its interaction with molecular targets. The compound’s structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (4aR,8aS)-1,4a,8a-Trimethyldecahydropyrazino[2,3-b]pyrazine
- (4aR,8aS)-4a-(ethoxymethyl)-6-[(3-ethoxythiophen-2-yl)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine
Uniqueness
Compared to similar compounds, (4aR,8aS)-7-Butyl-4a,8a-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene stands out due to its specific substitution pattern and stereochemistry
Properties
CAS No. |
62702-05-0 |
---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
(4aR,8aS)-7-butyl-4a,8a-dimethyl-1,2,3,4,5,6-hexahydronaphthalene |
InChI |
InChI=1S/C16H28/c1-4-5-8-14-9-12-15(2)10-6-7-11-16(15,3)13-14/h13H,4-12H2,1-3H3/t15-,16+/m1/s1 |
InChI Key |
MDAIAVKTNCSTSP-CVEARBPZSA-N |
Isomeric SMILES |
CCCCC1=C[C@@]2(CCCC[C@@]2(CC1)C)C |
Canonical SMILES |
CCCCC1=CC2(CCCCC2(CC1)C)C |
Origin of Product |
United States |
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